molecular formula C16H16INO3 B4624583 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide CAS No. 5926-43-2

4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Cat. No.: B4624583
CAS No.: 5926-43-2
M. Wt: 397.21 g/mol
InChI Key: PTLRDXHDUBYNOG-UHFFFAOYSA-N
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Description

4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H16INO3. It is characterized by the presence of an iodine atom, a methoxy group, and a phenoxyethyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzoic acid, 4-methoxyphenol, and ethylene oxide.

    Formation of Intermediate: The first step involves the reaction of 4-iodobenzoic acid with ethylene oxide to form 4-iodo-N-(2-hydroxyethyl)benzamide.

    Etherification: The intermediate is then subjected to etherification with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and phenoxy groups.

    Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of the target proteins and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-N-[2-(4-hydroxyphenoxy)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide: Similar structure but with a bromine atom instead of an iodine atom.

    4-iodo-N-[2-(4-methoxyphenoxy)ethyl]aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO3/c1-20-14-6-8-15(9-7-14)21-11-10-18-16(19)12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLRDXHDUBYNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367055
Record name 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-43-2
Record name 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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